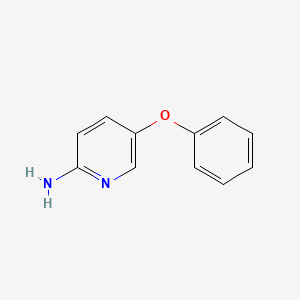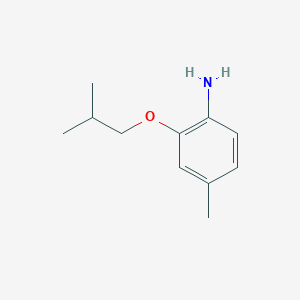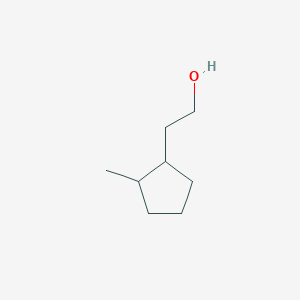
2-(2-Methylcyclopentyl)ethanol
Overview
Description
2-(2-Methylcyclopentyl)ethanol is an organic compound with the molecular formula C8H16O It is a secondary alcohol, characterized by a cyclopentane ring substituted with a methyl group and an ethyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylcyclopentyl)ethanol can be synthesized through several methods:
Hydration of Alkenes: One common method involves the hydration of 2-methylcyclopentene using water in the presence of an acid catalyst.
Reduction of Ketones: Another method is the reduction of 2-methylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Grignard Reaction: The Grignard reaction involves the reaction of 2-methylcyclopentylmagnesium bromide with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale hydration of 2-methylcyclopentene using steam and an acid catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopentyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-methylcyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-methylcyclopentane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2-Methylcyclopentanone.
Reduction: 2-Methylcyclopentane.
Substitution: 2-Methylcyclopentyl halides.
Scientific Research Applications
2-(2-Methylcyclopentyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopentyl)ethanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentanol: Similar in structure but lacks the ethyl alcohol group.
Cyclopentanol: The parent compound without the methyl and ethyl substitutions.
2-Methylcyclopentanone: The oxidized form of 2-(2-Methylcyclopentyl)ethanol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2-methylcyclopentyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-3-2-4-8(7)5-6-9/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAKOHCTCFETNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


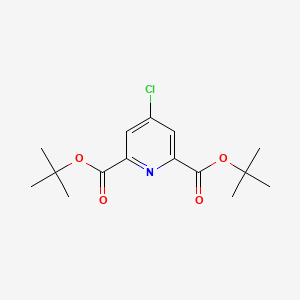
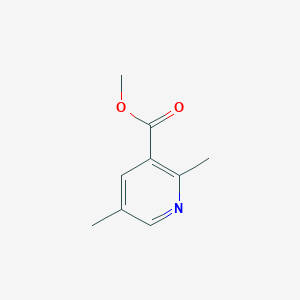
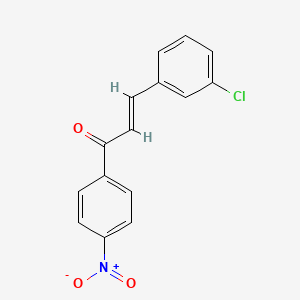
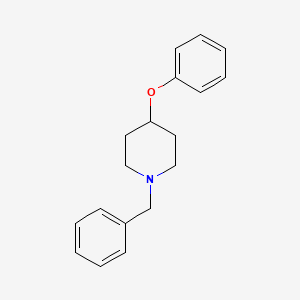
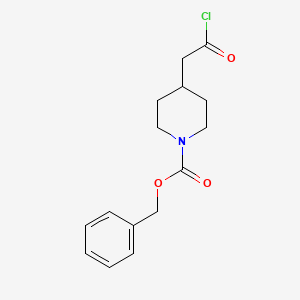
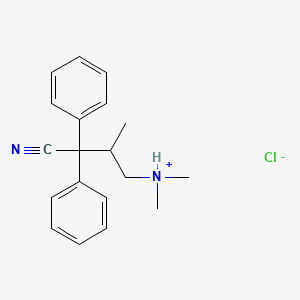
![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
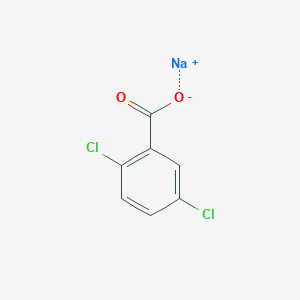
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)
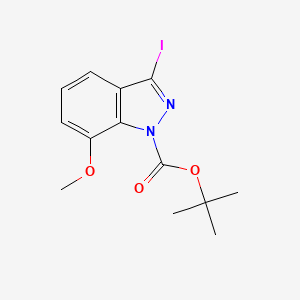

![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)
